1-(4-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one
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Overview
Description
1-(4-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a methoxy group attached to a dihydropyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-(4-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethoxyphenyl)-3-hydroxy-4-(5-isopropyl-4-methoxy-2-methylbenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one: This compound shares a similar core structure but has different substituents.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another compound with similar functional groups but a different ring system.
Uniqueness
1-(4-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is unique due to its specific combination of ethoxy and methoxy groups attached to a dihydropyrazinone ring
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-methoxypyrazin-2-one |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-11-6-4-10(5-7-11)15-9-8-14-12(17-2)13(15)16/h4-9H,3H2,1-2H3 |
InChI Key |
YLOJHVCMUYJONM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)OC |
Origin of Product |
United States |
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